

# Spectroscopic Data for 3-Methyl-1,2-butadiene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-1,2-butadiene

Cat. No.: B1215419

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## Introduction

**3-Methyl-1,2-butadiene**, also known as 1,1-dimethylallene, is a volatile organic compound with the chemical formula  $C_5H_8$ .<sup>[1][2]</sup> As a member of the allene family, it possesses a unique electronic structure with two cumulative double bonds, making it a valuable synthon in organic chemistry and a subject of interest in spectroscopic studies. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Methyl-1,2-butadiene**, intended for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details the experimental protocols for acquiring such data, and includes a workflow diagram for the spectroscopic analysis process.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Methyl-1,2-butadiene**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **3-Methyl-1,2-butadiene**, both  $^1H$  and  $^{13}C$  NMR provide characteristic signals corresponding to the different nuclei in the molecule.

#### $^1H$ NMR Data

The  $^1\text{H}$  NMR spectrum of **3-Methyl-1,2-butadiene** is characterized by two main signals corresponding to the vinyl and methyl protons.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
$=\text{CH}_2$	4.509	Quartet	3.10
$-\text{CH}_3$	1.677	Triplet	3.10

Table 1:  $^1\text{H}$  NMR data for **3-Methyl-1,2-butadiene** in  $\text{CDCl}_3$  at 399.65 MHz.[\[3\]](#)

#### $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C1 ( $=\text{CH}_2$ )	74.4
C2 ( $=\text{C}=\text{}$ )	211.8
C3 ( $=\text{C}(\text{CH}_3)_2$ )	92.8
C4 ( $-\text{CH}_3$ )	22.5

Table 2: Predicted  $^{13}\text{C}$  NMR data for **3-Methyl-1,2-butadiene**.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **3-Methyl-1,2-butadiene** shows a distinctive absorption band for the cumulative double bonds of the allene group.[\[4\]](#)[\[5\]](#)

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C=C=C Asymmetric Stretch	~1950	Strong
C-H Stretch (sp <sup>2</sup> )	~3070	Medium
C-H Stretch (sp <sup>3</sup> )	~2970, 2920, 2860	Medium-Strong
C-H Bend (=CH <sub>2</sub> )	~850	Strong
C-H Bend (-CH <sub>3</sub> )	~1450, 1375	Medium

Table 3: Characteristic IR absorption bands for **3-Methyl-1,2-butadiene**.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Methyl-1,2-butadiene** shows a prominent molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
68	100	[M] <sup>+</sup> (Molecular Ion)
67	80	[M-H] <sup>+</sup>
53	65	[M-CH <sub>3</sub> ] <sup>+</sup>
41	50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	45	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Table 4: Key fragments in the mass spectrum of **3-Methyl-1,2-butadiene**.[\[6\]](#)

## Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above. Given that **3-Methyl-1,2-butadiene** is a volatile liquid with a boiling point of 40-41 °C, appropriate handling procedures are necessary.

### NMR Spectroscopy

- Sample Preparation:
  - For  $^1\text{H}$  NMR, dissolve 5-25 mg of **3-Methyl-1,2-butadiene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.[\[7\]](#)[\[8\]](#)
  - For  $^{13}\text{C}$  NMR, a more concentrated sample of 50-100 mg is recommended.[\[7\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[7\]](#)[\[9\]](#)
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment.[\[10\]](#)
  - For  $^{13}\text{C}$  NMR, use a standard single-pulse experiment with proton decoupling to simplify the spectrum.[\[11\]](#)[\[12\]](#) For quantitative analysis, inverse-gated decoupling with a long relaxation delay should be employed to suppress the Nuclear Overhauser Effect (NOE).[\[12\]](#)[\[13\]](#)
  - The spectrometer frequency (e.g., 400 MHz for  $^1\text{H}$ ) and other parameters should be noted.[\[14\]](#)

## Infrared (IR) Spectroscopy

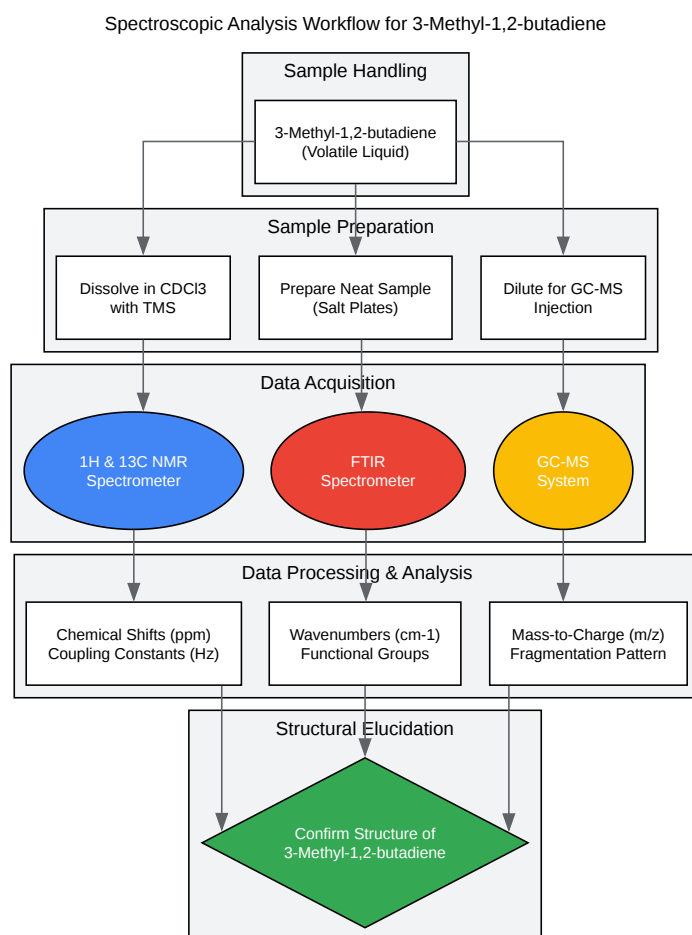
- Sample Preparation:
  - As **3-Methyl-1,2-butadiene** is a liquid, a "neat" spectrum can be obtained by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr).[\[15\]](#)[\[16\]](#)[\[17\]](#)
  - The plates are then mounted in the sample holder of the IR spectrometer.[\[18\]](#)
- Data Acquisition:
  - Record the spectrum over the mid-infrared range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).[\[17\]](#)[\[18\]](#)
  - A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction:
  - Due to its volatility, **3-Methyl-1,2-butadiene** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[19]</sup> The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.
  - For direct infusion, a cold inlet system can be used to handle the volatile liquid under inert conditions if necessary.<sup>[20]</sup>
- Ionization and Analysis:
  - Electron Ionization (EI) at 70 eV is a standard method for generating the mass spectrum.<sup>[21]</sup>
  - The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio ( $m/z$ ).

## Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Methyl-1,2-butadiene**.



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Caption: Workflow for the spectroscopic analysis of **3-Methyl-1,2-butadiene**.

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